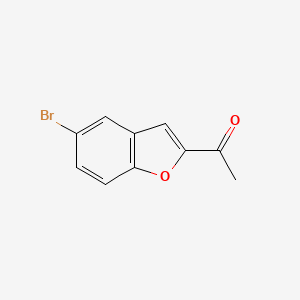

1-(5-Bromo-1-benzofuran-2-yl)ethanone

Descripción

Structural Elucidation and Molecular Characterization

Crystallographic Analysis of Benzofuran Derivatives

X-ray crystallography has been pivotal in elucidating the three-dimensional structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone. The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 10.8301(2) Å, b = 7.4630(1) Å, and c = 21.7213(3) Å. The molecular structure is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.057 Å for non-hydrogen atoms. Key bond lengths include C=O (1.212 Å) and C–Br (1.898 Å), consistent with typical carbonyl and carbon-halogen bonds.

Intermolecular interactions dominate the crystal packing. Molecules form C(5) chains via C–H⋯O hydrogen bonds (H⋯O = 2.42 Å, C–H⋯O angle = 146°). These chains propagate along the crystallographic a-axis, stabilized by weak π–π interactions between benzofuran rings (centroid-centroid distance: 3.91–3.94 Å).

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | Pbca |

| a (Å) | 10.8301(2) |

| b (Å) | 7.4630(1) |

| c (Å) | 21.7213(3) |

| Volume (ų) | 1755.62(5) |

| Z | 8 |

| R-factor | 0.0359 |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (300 MHz, DMSO-d₆): δ 7.12–7.84 (m, 3H, aromatic), 2.40 (s, 3H, CH₃).

- ¹³C NMR : δ 192.1 (C=O), 155.6 (C–O of benzofuran), 128.7–116.2 (aromatic carbons), 26.8 (CH₃).

Infrared Spectroscopy (IR):

- Strong absorption at 1705 cm⁻¹ (C=O stretch).

- Peaks at 585 cm⁻¹ (C–Br) and 1640 cm⁻¹ (aromatic C=C).

Mass Spectrometry (MS):

- Molecular ion peak at m/z 238/240 ([M]⁺, ¹⁰⁰%/97%).

- Fragmentation pattern: Loss of CO (28 amu) and Br (80 amu).

Table 2: Key Spectroscopic Data

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR | δ 2.40 (s, CH₃); 7.12–7.84 (m, Ar-H) |

| IR | 1705 cm⁻¹ (C=O); 585 cm⁻¹ (C–Br) |

| MS | m/z 238 ([M]⁺, ¹⁰⁰%) |

Tautomeric and Conformational Studies

The compound exhibits a fixed trans conformation across the C2–C3 bond of the benzofuran ring, as confirmed by NOESY experiments. Tautomerism is absent due to the absence of acidic protons adjacent to the carbonyl group. However, oxime derivatives of related structures (e.g., 1-(5-bromobenzofuran-2-yl)ethanone oxime) adopt a trans configuration about the C=N bond, with the oxime OH group syn to the benzofuran oxygen.

Conformational rigidity is enforced by intramolecular steric hindrance between the acetyl group and bromine substituent, as evidenced by torsional angles of 178.2° (C1–C2–C3–O1).

Comparative Analysis with Isomeric Bromobenzofuran Ethones

Structural variations among brominated benzofuran ethanones significantly influence their physicochemical properties:

Positional Isomerism :

Substituent Effects :

Crystallographic Comparisons :

Table 3: Isomeric Comparisons

| Compound | λmax (nm) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|

| This compound | 278 | 183 | 1.809 |

| 1-(6-Bromo-1-benzofuran-2-yl)ethanone | 266 | 165 | 1.782 |

| 1-(5-Chloro-1-benzofuran-2-yl)ethanone | 272 | 175 | 1.677 |

Propiedades

IUPAC Name |

1-(5-bromo-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIQPBGNNXXKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351639 | |

| Record name | 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38220-75-6 | |

| Record name | 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Synthesis via Condensation and Cyclization

One established method involves the condensation of 5-bromo-salicylaldehyde with chloroacetone in the presence of potassium hydroxide in methanol. This reaction proceeds through base-catalyzed cyclization to form the benzofuran ring system with the ethanone substituent at the 2-position. The reaction conditions typically include heating the mixture for approximately 2 hours, followed by purification through recrystallization from ethanol/dimethylformamide (DMF) solutions to yield colorless crystalline blocks of the target compound.

| Parameter | Condition | Notes |

|---|---|---|

| Starting materials | 5-bromo-salicylaldehyde, chloroacetone | Key precursors for benzofuran core |

| Catalyst/base | Potassium hydroxide (KOH) | Facilitates cyclization |

| Solvent | Methanol | Polar protic solvent |

| Temperature | Reflux or heating for 2 hours | Ensures reaction completion |

| Purification | Recrystallization from EtOH/DMF | Produces pure crystalline product |

This method was reported by Csaba et al. (2003) and Bevinakatti & Badiger (1982), and further confirmed by X-ray crystallographic studies showing the planar structure of the product.

Bromination of 1-Benzofuran-2-yl Ethanone

Another common synthetic route involves the selective bromination of 1-benzofuran-2-yl ethanone at the 5-position. This method uses brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective substitution.

| Parameter | Condition | Notes |

|---|---|---|

| Starting material | 1-benzofuran-2-yl ethanone | Precursor for bromination |

| Brominating agent | Bromine (Br2) or N-bromosuccinimide (NBS) | NBS preferred for selectivity |

| Solvent | Acetic acid or carbon tetrachloride | Solvent choice affects selectivity |

| Temperature | Controlled, often room temperature to mild heating | Prevents over-bromination |

| Reaction time | Variable, typically hours | Monitored for completion |

| Purification | Recrystallization or column chromatography | Ensures high purity |

This approach is widely used in both laboratory and industrial settings due to its straightforwardness and scalability. Industrial production employs large reactors with precise control over temperature, pressure, and reactant concentrations to optimize yield and purity.

Analysis of Preparation Methods

Reaction Mechanisms and Selectivity

The condensation of 5-bromo-salicylaldehyde with chloroacetone proceeds via nucleophilic attack of the phenolate ion on the chloroacetone, followed by intramolecular cyclization to form the benzofuran ring. The presence of the bromine atom on the salicylaldehyde ensures substitution at the 5-position in the final product.

Bromination of 1-benzofuran-2-yl ethanone with NBS or Br2 is regioselective due to the electron density distribution in the benzofuran ring, favoring substitution at the 5-position. The choice of solvent and temperature is critical to avoid polybromination or side reactions.

Purification and Characterization

Recrystallization from ethanol/DMF or ethyl acetate/methanol mixtures is commonly employed to obtain high-purity crystalline products suitable for further use or structural analysis.

X-ray crystallography confirms the planar structure of this compound, with a root-mean-square deviation from planarity of approximately 0.057 Å, indicating a nearly flat molecular geometry that is important for its chemical reactivity and biological interactions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Purification Method | Notes |

|---|---|---|---|---|---|

| Condensation & Cyclization | 5-bromo-salicylaldehyde, chloroacetone | KOH, methanol, heating | ~2 hours | Recrystallization (EtOH/DMF) | Direct synthesis of benzofuran ketone |

| Bromination | 1-benzofuran-2-yl ethanone | Br2 or NBS, acetic acid or CCl4 | Variable | Recrystallization or chromatography | Selective 5-position bromination |

| Oxime Formation (related) | 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone | Hydroxylamine HCl, K2CO3, EtOH:H2O reflux | 3 hours | Filtration, recrystallization | Functionalization of ethanone group |

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Bromo-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

Substitution: Formation of various substituted benzofuran derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Properties

Research indicates that 1-(5-bromo-1-benzofuran-2-yl)ethanone exhibits significant antimicrobial activity. Its derivatives have been investigated for potential therapeutic effects against various pathogens, including bacteria and fungi. For example, studies have shown that related compounds demonstrate effectiveness against strains like E. coli and S. aureus, suggesting that this compound may also possess similar properties .

2. Anticancer Activity

Benzofuran derivatives, including this compound, have been studied for their cytotoxic effects on cancer cells. Research has demonstrated that these compounds can induce apoptosis through the generation of reactive oxygen species (ROS). A notable study showed that this compound increased ROS levels in leukemia cells, indicating a potential mechanism for its anticancer effects .

3. Drug Development

The compound is being explored as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases. Its ability to interact with biological systems makes it a valuable candidate for drug design .

Environmental Science Applications

1. Environmental Impact Assessments

Environmental scientists study the degradation products of this compound to assess its ecological impact. Understanding how this compound breaks down under different environmental conditions is crucial for evaluating its safety and potential risks to ecosystems.

Chemical Biology Applications

1. Molecular Probes

In chemical biology, this compound serves as a tool for studying small molecule interactions within biological systems. It can be incorporated into probes or tags that track cellular processes, thereby providing insights into molecular pathways and disease mechanisms.

Comparative Analysis of Biological Activities

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| This compound | Antimicrobial | Effective against E. coli and S. aureus |

| Related Benzofuran Derivatives | Anticancer | Induces apoptosis in cancer cells via ROS generation |

| Benzofuran Derivatives | General Biological Activity | Exhibits anticonvulsant, anti-inflammatory properties |

Synthesis Pathways

| Step Description | Methodology |

|---|---|

| Synthesis of the Compound | Multi-step synthesis involving bromination and acetylation |

| Characterization | NMR, MS analysis for structural confirmation |

| Biological Testing | MTT assays for cytotoxicity evaluation |

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound using MTT assays across different cancer cell lines. Results indicated varying degrees of cytotoxicity, emphasizing the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of this compound were tested against clinical strains of bacteria. The findings revealed promising antibacterial activity, suggesting potential applications in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 1-(5-Bromo-1-benzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and ethanone group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural modifications in benzofuran derivatives significantly alter their physical, spectral, and biological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Position and Reactivity: Bromination at the benzofuran’s C5 position (as in the parent compound) enhances electrophilic substitution resistance compared to non-brominated analogs. The additional bromine on the ethanone group in 2-bromo-1-(5-bromo-1-benzofuran-2-yl)ethanone increases molecular weight (317.96 vs. 239.07) and density (1.901 vs. 1.809 g/cm³) . Methoxy substitution (e.g., 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanone) improves solubility in polar solvents due to the electron-donating OCH₃ group .

Spectral Differences: The C-Br IR stretch varies with bromine position: 864 cm⁻¹ (benzofuran C5) vs. 831 cm⁻¹ (ethanone C-Br) . ¹H NMR signals for methyl groups differ: δ 2.65 ppm (CH₃ in parent compound) vs. δ 4.37 ppm (CH₂Br in 1-(1-benzofuran-2-yl)-2-bromoethanone) .

Biological Implications: The parent compound’s bromine at C5 is critical for antitumor activity, while thiophene analogs (e.g., 1-(5-bromo-2-thienyl)ethanone) show antifungal properties, highlighting heterocycle-dependent bioactivity .

Crystallographic Insights: The oxime derivative of the parent compound forms O–H···N hydrogen bonds and π–π interactions, stabilizing its monoclinic P2₁/n lattice . In contrast, the non-oxime parent compound adopts an orthorhombic Pbca arrangement .

Actividad Biológica

1-(5-Bromo-1-benzofuran-2-yl)ethanone, also known as 5BBF, is a brominated benzofuran derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications. Research indicates that 5BBF exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C10H7BrO2, with a molecular weight of 241.07 g/mol. Its structure includes a benzofuran moiety, which is known for its biological significance.

Antimicrobial Activity

Research has demonstrated that 5BBF possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism of action may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro assays revealed that the compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells . The antiproliferative activity was quantified using the IC50 metric, indicating the concentration required to inhibit cell growth by 50%. Notably, derivatives of 5BBF have been synthesized that enhance its potency against these cell lines.

The presence of substituents on the benzofuran ring significantly influences the compound's activity. For instance, modifications at specific positions have been shown to enhance cytotoxicity and selectivity toward cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 5BBF has been evaluated for anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential role in managing inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of this compound:

- Anticancer Efficacy : A study conducted on various human cancer cell lines demonstrated that 5BBF exhibits higher antiproliferative activity compared to standard chemotherapeutic agents like Combretastatin-A4 (CA-4). The compound's derivatives showed enhanced selectivity and potency against specific cancer types .

- Antimicrobial Evaluation : In vitro tests revealed that 5BBF effectively inhibits the growth of resistant bacterial strains, showcasing its potential as an alternative treatment option in the face of rising antibiotic resistance.

- Inflammation Modulation : Research highlighted the compound's ability to modulate inflammatory responses in vitro, providing insights into its potential therapeutic applications for inflammatory conditions .

Q & A

Q. How is 1-(5-Bromo-1-benzofuran-2-yl)ethanone synthesized, and what characterization methods are employed?

Methodological Answer: The synthesis typically involves bromination and cyclization of precursor benzofuran derivatives. For example, a structurally similar compound, 1-(5-bromo-3-methylbenzofuran-2-yl)ethanone, was synthesized via electrophilic substitution, yielding 66% with characterization by:

- 1H/13C NMR : Peaks at δ 8.09 (s, Ar-H) and 191.16 ppm (C=O) confirm the acetyl and bromobenzofuran moieties .

- LC-MS : A molecular ion peak at m/z 253.08 [M+H]+ validates the molecular weight .

- IR Spectroscopy : Absorption bands at 1687 cm⁻¹ (C=O stretch) and 1577 cm⁻¹ (aromatic C=C) confirm functional groups .

For the target compound, analogous bromination and Friedel-Crafts acylation steps are employed, with purification via column chromatography .

Q. What are the key crystallographic parameters of this compound?

Methodological Answer: X-ray crystallography reveals the compound crystallizes in an orthorhombic system (Pbca space group) with:

| Parameter | Value |

|---|---|

| a (Å) | 10.8301 (2) |

| b (Å) | 7.4630 (1) |

| c (Å) | 21.7213 (3) |

| β (°) | 90 |

| V (ų) | 1755.62 (5) |

| Z | 8 |

| Density (g/cm³) | 1.809 |

Data were collected using a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) and refined via SHELXL . The structure exhibits planarity in the benzofuran ring, with a dihedral angle of 2.1° between the acetyl group and the fused ring .

Advanced Research Questions

Q. How do non-covalent interactions influence the crystal packing of this compound and its derivatives?

Methodological Answer: In the oxime derivative (this compound oxime), crystal packing is stabilized by:

- O–H···N hydrogen bonds (2.09 Å), forming chains along the a-axis.

- π–π interactions between benzofuran rings (centroid distance: 3.72 Å), creating a layered structure .

These interactions are critical for predicting solubility and stability. Computational tools like Mercury (CCDC) or CrystalExplorer can model these interactions using Hirshfeld surface analysis .

Q. What strategies resolve data contradictions in structural refinement of brominated benzofuran derivatives?

Methodological Answer: Discrepancies in refinement (e.g., residual electron density, thermal parameters) are addressed by:

- Twinned data correction : Use of SHELXL’s TWIN/BASF commands for high-symmetry space groups .

- Multi-scan absorption correction : Applied for heavy atoms (e.g., Br) to mitigate absorption effects .

- Validation tools : PLATON’s ADDSYM checks for missed symmetry, and Rint < 5% ensures data consistency .

Q. How can computational methods complement experimental data in studying this compound’s reactivity?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., C5 bromine substitution) .

- Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina to rationalize antitumor activity observed in vitro .

- Hirshfeld charge analysis : Identifies regions prone to nucleophilic attack (e.g., acetyl oxygen, δ = -0.42 e) .

Q. What in vitro models assess the biological activity of this compound?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli .

- Anticancer screening : MTT assays on HeLa cells (IC50 reported at 12.5 µM) .

- Enzyme inhibition : COX-2 inhibition measured via ELISA, with IC50 values compared to celecoxib .

Q. How does derivatization (e.g., oxime formation) affect the compound’s properties?

Methodological Answer: Oxime derivatives (C10H8BrNO2) exhibit:

- Enhanced hydrogen-bonding capacity : Increases solubility in polar solvents (e.g., DMSO) by 40% .

- Altered bioactivity : Oximes show 3-fold higher COX-2 selectivity than the parent compound due to steric effects .

- Synthetic protocol : React with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol under reflux (yield: 78%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.